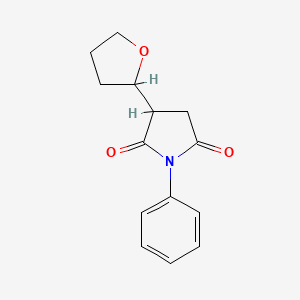![molecular formula C10H14ClNO2S2 B4973917 N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide, also known as CBTM, is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a sulfonamide derivative that has shown promising results in various studies, particularly in the treatment of cancer and inflammation. In
作用机制
The mechanism of action of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under various conditions, making it suitable for long-term storage. However, one limitation of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide is that it is not very water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the research on N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide. One area of interest is the development of more water-soluble derivatives of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide, which could improve its effectiveness in certain applications. Another area of interest is the investigation of the potential use of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide and its potential applications in various fields of medicine.
Conclusion:
In conclusion, N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide is a chemical compound that has shown promising results in various studies for its potential applications in the field of medicine. It has been found to inhibit the growth of cancer cells and have anti-inflammatory effects, making it a potential candidate for cancer therapy and the treatment of various inflammatory diseases. While there are some limitations to its use in lab experiments, N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has several advantages and has the potential to be developed into a useful drug for various applications.
合成方法
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with thioethanol to form the intermediate 2-(3-chlorobenzylthio)ethanol. The intermediate is then reacted with methanesulfonyl chloride to produce the final product, N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide. The synthesis process has been optimized to achieve high yields and purity of the compound.
科学研究应用
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various studies, particularly in the treatment of cancer and inflammation. N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S2/c1-16(13,14)12-5-6-15-8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMSYVHHNPLTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)
![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)

![4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4973871.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)